3-methyl-1-phenyl-1H-pyrazole-5-thiol
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Overview
Description
3-methyl-1-phenyl-1H-pyrazole-5-thiol is a heterocyclic compound containing a pyrazole ring with a thiol group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-phenyl-1H-pyrazole-5-thiol typically involves the reaction of 3-methyl-1-phenyl-1H-pyrazole with sulfur-containing reagents. One common method is the reaction of 3-methyl-1-phenyl-1H-pyrazole with thiourea in the presence of a base, such as sodium hydroxide, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-methyl-1-phenyl-1H-pyrazole-5-thiol undergoes various chemical reactions, including:
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Substitution: Alkyl halides, acyl chlorides
Cyclization: Acid or base catalysts
Major Products Formed
Oxidation: Disulfides, sulfonic acids
Substitution: Alkylated or acylated derivatives
Cyclization: Polycyclic heterocycles
Scientific Research Applications
3-methyl-1-phenyl-1H-pyrazole-5-thiol has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-methyl-1-phenyl-1H-pyrazole-5-thiol involves its interaction with specific molecular targets, such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to modulation of their activity. Additionally, the pyrazole ring can participate in hydrogen bonding and π-π interactions with biological macromolecules .
Comparison with Similar Compounds
Similar Compounds
3-methyl-1-phenyl-1H-pyrazole: Lacks the thiol group, resulting in different chemical reactivity and biological activity.
1-phenyl-3-methyl-5-pyrazolone: Contains a carbonyl group instead of a thiol group, leading to distinct chemical properties.
3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde:
Uniqueness
3-methyl-1-phenyl-1H-pyrazole-5-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and potential for forming covalent bonds with biological targets. This makes it a valuable compound for the development of new therapeutic agents and advanced materials .
Properties
IUPAC Name |
5-methyl-2-phenyl-1H-pyrazole-3-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S/c1-8-7-10(13)12(11-8)9-5-3-2-4-6-9/h2-7,11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWGAFSBHHOCERQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=S)N(N1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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